molecular formula C9H13N3O B15259510 2-amino-N-(4-aminophenyl)propanamide

2-amino-N-(4-aminophenyl)propanamide

Cat. No.: B15259510
M. Wt: 179.22 g/mol
InChI Key: XBFGADXAJLGMKD-UHFFFAOYSA-N
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Description

2-amino-N-(4-aminophenyl)propanamide is an organic compound with the molecular formula C9H12N2O. It is characterized by the presence of both amino and amide functional groups, making it a versatile compound in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-aminophenyl)propanamide typically involves the reaction of 4-nitroacetophenone with ammonia, followed by reduction to yield the desired compound. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-aminophenyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce primary amines .

Scientific Research Applications

2-amino-N-(4-aminophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-aminophenyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-amino-N-(4-aminophenyl)propanamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of amino and amide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-N-(4-aminophenyl)propanamide

InChI

InChI=1S/C9H13N3O/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,10-11H2,1H3,(H,12,13)

InChI Key

XBFGADXAJLGMKD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N)N

Origin of Product

United States

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